Cas no 1780693-30-2 (5-Bromo-2-fluoro-3-methoxybenzyl alcohol)
5-Bromo-2-fluoro-3-methoxybenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-fluoro-3-methoxybenzyl alcohol
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- MDL: MFCD31805961
- Inchi: 1S/C8H8BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3
- InChI Key: TZGCACKTGMRUHE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(CO)C=1)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5
5-Bromo-2-fluoro-3-methoxybenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559593-250 mg |
5-Bromo-2-fluoro-3-methoxybenzyl alcohol; . |
1780693-30-2 | 250MG |
€527.00 | 2023-04-13 | ||
| abcr | AB559593-500 mg |
5-Bromo-2-fluoro-3-methoxybenzyl alcohol; . |
1780693-30-2 | 500MG |
€902.20 | 2023-04-13 | ||
| abcr | AB559593-1 g |
5-Bromo-2-fluoro-3-methoxybenzyl alcohol; . |
1780693-30-2 | 1g |
€1,244.10 | 2023-04-13 | ||
| abcr | AB559593-250mg |
5-Bromo-2-fluoro-3-methoxybenzyl alcohol; . |
1780693-30-2 | 250mg |
€620.70 | 2025-04-20 | ||
| abcr | AB559593-500mg |
5-Bromo-2-fluoro-3-methoxybenzyl alcohol; . |
1780693-30-2 | 500mg |
€863.80 | 2025-04-20 | ||
| abcr | AB559593-1g |
5-Bromo-2-fluoro-3-methoxybenzyl alcohol; . |
1780693-30-2 | 1g |
€1188.90 | 2025-04-20 | ||
| Aaron | AR01XHL0-250mg |
5-Bromo-2-fluoro-3-methoxybenzylalcohol |
1780693-30-2 | 95% | 250mg |
$895.00 | 2025-02-12 | |
| Aaron | AR01XHL0-500mg |
5-Bromo-2-fluoro-3-methoxybenzylalcohol |
1780693-30-2 | 95% | 500mg |
$1017.00 | 2025-02-12 |
5-Bromo-2-fluoro-3-methoxybenzyl alcohol Suppliers
5-Bromo-2-fluoro-3-methoxybenzyl alcohol Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-Bromo-2-fluoro-3-methoxybenzyl alcohol
Introduction to 5-Bromo-2-fluoro-3-methoxybenzyl Alcohol (CAS No. 1780693-30-2)
5-Bromo-2-fluoro-3-methoxybenzyl alcohol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1780693-30-2, is a derivative of benzyl alcohol with distinct fluorine and bromine substituents, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique structural features of this compound contribute to its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents.
The benzyl alcohol moiety is well-known for its role as a protecting group in organic synthesis, and its derivatives are frequently employed in the pharmaceutical industry. The presence of both bromine and fluorine atoms in 5-Bromo-2-fluoro-3-methoxybenzyl alcohol enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for the development of new drugs.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their improved metabolic stability and enhanced binding affinity to biological targets. The fluorine atom in 5-Bromo-2-fluoro-3-methoxybenzyl alcohol can play a crucial role in modulating the pharmacokinetic properties of drug candidates. For instance, fluorine substitution has been shown to increase the lipophilicity and reduce metabolic clearance, thereby prolonging the half-life of therapeutic agents.
The methoxy group at the 3-position of the benzene ring adds another layer of functionality to this compound. Methoxy-substituted benzenes are common motifs in many pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with biological receptors.
One of the most promising applications of 5-Bromo-2-fluoro-3-methoxybenzyl alcohol is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently targeted in anticancer therapies. The bromine and fluoro substituents provide handles for further derivatization, enabling the creation of highly specific kinase inhibitors. Recent studies have demonstrated that compounds incorporating these structural elements exhibit potent activity against various kinases, making them attractive candidates for drug development.
The role of 5-Bromo-2-fluoro-3-methoxybenzyl alcohol extends beyond kinase inhibition. It has also been explored as a precursor in the synthesis of antiviral agents. The unique combination of substituents allows for the construction of molecules that can interact with viral enzymes or receptors, potentially inhibiting viral replication. Preliminary studies have shown that derivatives of this compound exhibit promising antiviral activity against several RNA viruses.
The synthesis of 5-Bromo-2-fluoro-3-methoxybenzyl alcohol involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination and fluorination of a suitable precursor, followed by methylation to introduce the methoxy group at the desired position. These synthetic strategies showcase the compound's versatility and its potential as a building block for more complex molecules.
The growing interest in fluorinated compounds has led to advancements in synthetic methodologies tailored to their preparation. Techniques such as halogen exchange reactions have made it possible to introduce fluorine atoms into complex molecular frameworks with high precision. This has opened up new avenues for drug discovery, where fluorinated analogs can offer improved pharmacological profiles compared to their non-fluorinated counterparts.
In conclusion, 5-Bromo-2-fluoro-3-methoxybenzyl alcohol (CAS No. 1780693-30-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases, particularly cancer and viral infections. As research continues to uncover new applications for fluorinated and brominated aromatic compounds, 5-Bromo-2-fluoro-3-methoxybenzyl alcohol is poised to play a crucial role in the next generation of therapeutic agents.
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